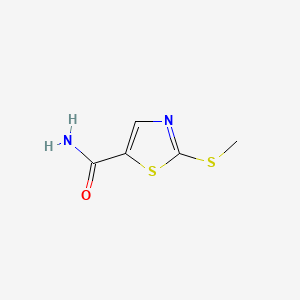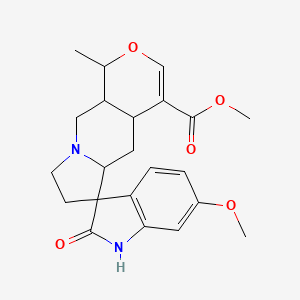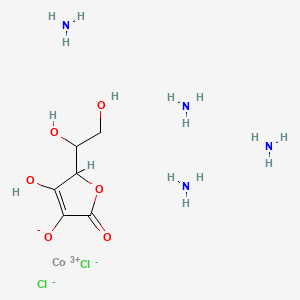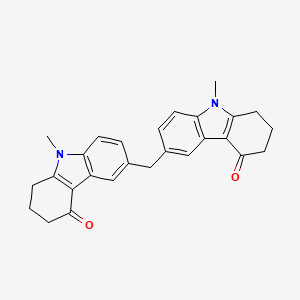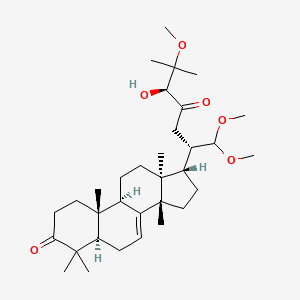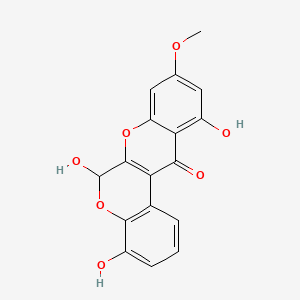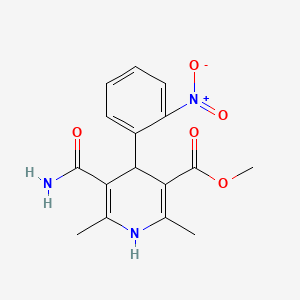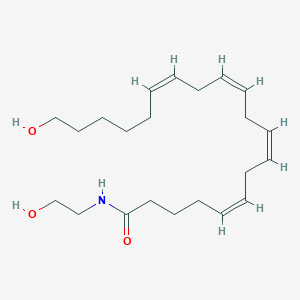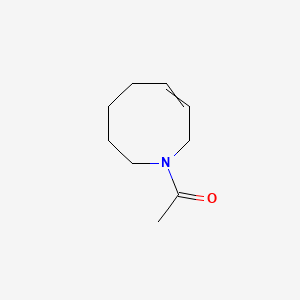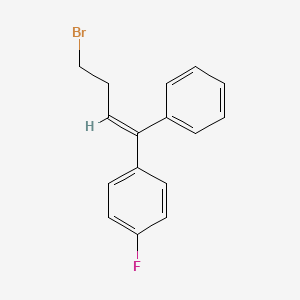
1-(4-Bromo-1-phenylbut-1-en-1-yl)-4-fluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Bromo-1-phenylbut-1-en-1-yl)-4-fluorobenzene (1-Bromo-4-fluorobenzene) is an organic compound that belongs to the class of benzene derivatives. It is a colorless liquid with a molecular formula of C10H9BrF and a molecular weight of 246.09 g/mol. It is a widely used intermediate for the synthesis of various organic compounds. It is used in the synthesis of pharmaceuticals, agrochemicals, dyes, and other organic compounds.
作用機序
The mechanism of action of 1-Bromo-4-fluorobenzene is not well understood. However, it is believed that the bromine atom in the molecule acts as a Lewis acid, which facilitates the formation of a covalent bond between the bromine and the carbon atom of the benzene ring. This covalent bond is then broken by the action of a nucleophile, such as an amine, which results in the formation of a new organic compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-Bromo-4-fluorobenzene are not well understood. However, it is known that exposure to high concentrations of the compound may cause irritation to the eyes, skin, and respiratory system. In addition, it may cause damage to the liver and kidneys. Long-term exposure to the compound may also cause reproductive and developmental effects.
実験室実験の利点と制限
The main advantage of using 1-Bromo-4-fluorobenzene in laboratory experiments is its low cost and availability. It is also relatively easy to handle and store. The main limitation of using this compound in laboratory experiments is its toxicity. It is highly toxic and should be handled with extreme caution. In addition, it is flammable and should be stored away from heat and flames.
将来の方向性
1. Further research is needed to understand the biochemical and physiological effects of 1-Bromo-4-fluorobenzene.
2. Research should be conducted to develop safer and more efficient synthetic methods for the synthesis of 1-Bromo-4-fluorobenzene.
3. Research should be conducted to develop new applications for 1-Bromo-4-fluorobenzene.
4. Research should be conducted to develop new catalysts for the synthesis of 1-Bromo-4-fluorobenzene.
5. Research should be conducted to develop new methods for the purification and storage of 1-Bromo-4-fluorobenzene.
6. Research should be conducted to develop new methods for the detection and quantification of 1-Bromo-4-fluorobenzene in biological samples.
7. Research should be conducted to develop new methods for the safe handling and disposal of 1-Bromo-4-fluorobenzene.
8. Research should be conducted to develop new methods for the monitoring of 1-Bromo-4-fluorobenzene in the environment.
合成法
The synthesis of 1-Bromo-4-fluorobenzene is typically carried out by two methods: the direct bromination of benzene and the bromination of 1-phenylbut-1-ene. In the direct bromination of benzene, bromine is added to benzene in the presence of a catalyst such as ferric chloride, aluminum chloride, or antimony trichloride. The reaction is highly exothermic and the reaction rate is controlled by the addition of a small amount of an inert solvent. In the bromination of 1-phenylbut-1-ene, 1-phenylbut-1-ene is treated with a solution of bromine in carbon tetrachloride in the presence of a catalyst such as ferric chloride or antimony trichloride. The reaction is highly exothermic and the reaction rate is controlled by the addition of a small amount of an inert solvent.
科学的研究の応用
1-Bromo-4-fluorobenzene has a wide range of applications in scientific research. It is used as a starting material for the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, dyes, and other organic compounds. It is also used as a reagent in organic chemistry for the synthesis of a variety of organic compounds. It is also used in the synthesis of heterocyclic compounds and in the synthesis of polymers. In addition, it is used as a catalyst in organic reactions.
特性
IUPAC Name |
1-[(E)-4-bromo-1-phenylbut-1-enyl]-4-fluorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrF/c17-12-4-7-16(13-5-2-1-3-6-13)14-8-10-15(18)11-9-14/h1-3,5-11H,4,12H2/b16-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGAXPFIJBMXPLB-FRKPEAEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CCCBr)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\CCBr)/C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-1-phenylbut-1-en-1-yl)-4-fluorobenzene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

